![molecular formula C29H26FN5O2 B2403480 4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1110977-87-1](/img/structure/B2403480.png)
4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
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Description
4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C29H26FN5O2 and its molecular weight is 495.558. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has been a subject of various synthesis and characterization studies. For instance, the synthesis process of similar compounds often involves condensation reactions between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data. These compounds have shown to crystallize in the monoclinic crystal system with specific space groups, exhibiting intricate molecular architecture due to weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Biological Applications and Molecular Interactions
The compound and its derivatives have been explored for various biological applications. Some studies have focused on the synthesis and evaluation of similar compounds for anticancer activity against several cancer cell lines, revealing that certain derivatives exhibit moderate to excellent anticancer activity compared to reference drugs (Ravinaik et al., 2021). Another area of research includes the investigation of antibacterial activities, with several products demonstrating moderate activity against gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Moreover, certain imidazole-based derivatives have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions, characterized by spectroscopic techniques and single crystal X-ray crystallography. These compounds specifically sense CN- ions, resulting in fluorescence quenching and decreased singlet state life time, with a notable detection limit in a CH3CN/H2O system (Emandi et al., 2018).
properties
IUPAC Name |
4-tert-butyl-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c1-29(2,3)22-11-9-20(10-12-22)27(36)32-24-13-7-19(8-14-24)16-35-17-25(31-18-35)28-33-26(34-37-28)21-5-4-6-23(30)15-21/h4-15,17-18H,16H2,1-3H3,(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWKWSDZRXVNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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